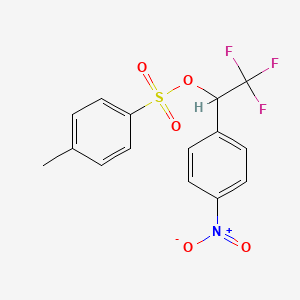

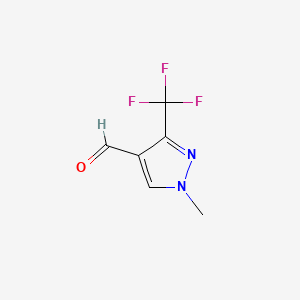

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For example, an improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, was studied . The title compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis .Molecular Structure Analysis

The molecular structure of related compounds has been reported. For example, the InChI code for “[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine” is1S/C6H8F3N3/c1-12-3-4 (2-10)5 (11-12)6 (7,8)9/h3H,2,10H2,1H3 .

Applications De Recherche Scientifique

Antimicrobial and Antioxidant Activities : A study by Bhat et al. (2016) reported the synthesis of new pyrazole derivatives, including 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, showing potential as antimicrobial agents. These compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).

Crystal Structure Analysis : Xu and Shi (2011) focused on the synthesis of new pyrazole derivatives and analyzed their crystal structures. Their study contributes to understanding the molecular and crystallographic characteristics of such compounds (Xu & Shi, 2011).

Vilsmeier-Haack Reaction Application : Hu et al. (2010) synthesized novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent, demonstrating the compound's utility in organic synthesis (Hu et al., 2010).

Antibacterial and Antifungal Properties : Prasath et al. (2015) synthesized new quinolinyl chalcones containing a pyrazole group and found them to show promising antimicrobial properties, indicating the potential use of these compounds in developing antibacterial and antifungal agents (Prasath et al., 2015).

Pyrazolo[4,3-c]pyridines Synthesis : Palka et al. (2014) presented a synthesis method for 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines, demonstrating the versatility of pyrazole derivatives in producing complex organic compounds (Palka et al., 2014).

Non-Linear Optical Properties : Lanke and Sekar (2016) synthesized a series of pyrazole-based dyes, exploring their potential in non-linear optical applications. This highlights the applicability of pyrazole derivatives in advanced materials science (Lanke & Sekar, 2016).

Ionic Liquid Synthesis : Hangarge and Shingare (2003) described the synthesis of pyrazolin-5-(4H)-ones in an ionic liquid, demonstrating an environmentally benign approach to synthesizing pyrazole-based compounds (Hangarge & Shingare, 2003).

Anticancer Activity : Ashok et al. (2020) studied the antiproliferative activity of novel triazole-based pyrazole aldehydes, highlighting the potential of these compounds in cancer research (Ashok et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c1-11-2-4(3-12)5(10-11)6(7,8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEXGLZIJJETOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

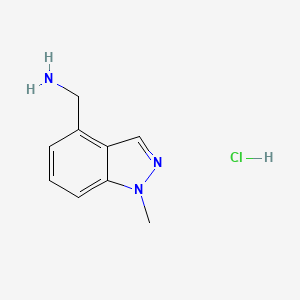

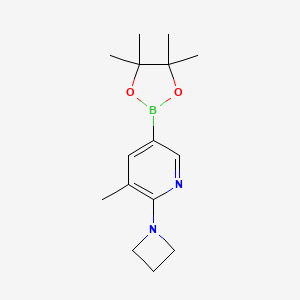

![1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B596588.png)